3,5-Dichloro-4-fluorobenzotrifluoride

Catalog No.
S705932
CAS No.
77227-81-7
M.F
C7H2Cl2F4
M. Wt
232.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-fluorobenzotrifluoride

CAS Number

77227-81-7

Product Name

3,5-Dichloro-4-fluorobenzotrifluoride

IUPAC Name

1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

InChI

InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

BWQFQKZDLBJZAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F

Synthesis and Characterization:

3,5-Dichloro-4-fluorobenzotrifluoride (3,5-DC4FBT) is a fluorinated aromatic compound with the chemical formula C7H2Cl2F4. It can be synthesized through various methods, including the Schiemann reaction and the direct fluorination of chlorobenzene derivatives. Research has explored its synthesis using different catalysts and reaction conditions to optimize yield and purity [, ].

Potential Applications:

Research suggests that 3,5-DC4FBT possesses properties that make it potentially valuable in various scientific fields:

  • Pharmaceutical Research: Due to its unique structure and properties, 3,5-DC4FBT has been investigated as a potential building block for the development of novel pharmaceuticals. Studies have explored its use in the synthesis of potential antitumor agents and other biologically active compounds [, ].
  • Material Science: 3,5-DC4FBT's fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. Research has explored its potential use in the development of new materials like liquid crystals, polymers, and electronic materials [, ].

Molecular Structure Analysis

The key feature of 3,5-Dichloro-4-fluorobenzotrifluoride's structure is the central benzene ring. This six-membered carbon ring has a delocalized pi electron system, contributing to its aromatic character. Attached to the ring are three distinct functional groups:

  • Two chlorine (Cl) atoms at positions 3 and 5 of the ring, introducing electron-withdrawing effects.
  • A single fluorine (F) atom at position 4, also having an electron-withdrawing effect but less pronounced compared to chlorine.
  • A trifluoromethyl (CF3) group attached to the ring at position 1. This group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms.

The presence of these electron-withdrawing groups influences the overall electronic properties of the molecule, making it relatively non-polar [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid or solid at room temperature.
  • Melting Point and Boiling Point: Expected to be relatively high due to the presence of chlorine and fluorine atoms, which contribute to intermolecular interactions.
  • Solubility: Limited solubility in water due to its non-polar character. Might be soluble in organic solvents like dichloromethane or chloroform.
  • Stability: Relatively stable due to the strong carbon-fluorine bonds and the electron-withdrawing nature of the substituents.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

77227-81-7

Wikipedia

3,5-Dichloro-4-fluorobenzotrifluoride

Dates

Modify: 2023-08-15

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